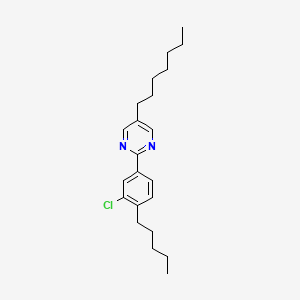
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a pyrimidine ring substituted with a 3-chloro-4-pentylphenyl group and a heptyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 3-chloro-4-pentylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable halogenated pyrimidine derivative reacts with 3-chloro-4-pentylphenyl lithium or Grignard reagent.
Alkylation: The heptyl group can be introduced via an alkylation reaction using heptyl bromide or heptyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The chloro and heptyl groups can influence the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
2-(3-Chloro-4-pentylphenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a heptyl group.
2-(3-Chloro-4-pentylphenyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a heptyl group.
2-(3-Chloro-4-pentylphenyl)-5-propylpyrimidine: Similar structure but with a propyl group instead of a heptyl group.
Uniqueness
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the chloro, pentyl, and heptyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
87946-86-9 |
|---|---|
分子式 |
C22H31ClN2 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
2-(3-chloro-4-pentylphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C22H31ClN2/c1-3-5-7-8-10-11-18-16-24-22(25-17-18)20-14-13-19(21(23)15-20)12-9-6-4-2/h13-17H,3-12H2,1-2H3 |
InChI 键 |
RERIIKQXDCJXTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC(=C(C=C2)CCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


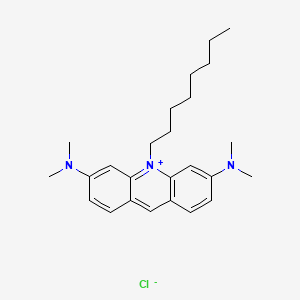
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

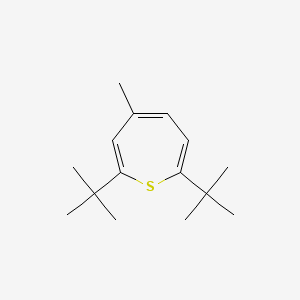
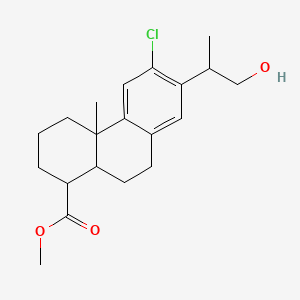
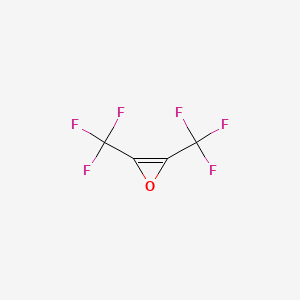
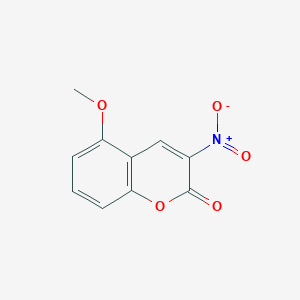
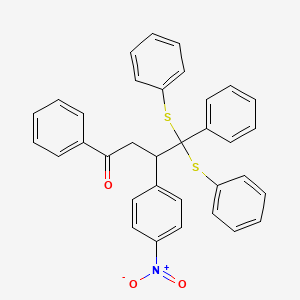
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

